Ethyl (E)-o-methoxycinnamate
Overview
Description
Ethyl (E)-o-methoxycinnamate, also known as Ethyl p-methoxycinnamate, is a compound that has been identified as a major natural ester in the rhizome of Kaempferia galanga (kencur) and is known for various pharmacological activities . It is also prepared by solvent crystallization from the essential oil obtained from Kaempferia galanga L by steam distillation .
Synthesis Analysis
The synthesis of Ethyl 4-hydroxy-3-methoxycinnamate, a related compound, has been achieved through a catalytic pathway utilizing a cation exchange resin under microwave irradiation. The optimal conditions for this reaction were determined, and the catalyst was found to be recyclable . Additionally, Ethyl p-methoxycinnamate has been synthesized via microwave-assisted direct amidation with diethanolamine, a process that does not require coupling reagents or catalysts .
Molecular Structure Analysis
The molecular structure of Ethylhexyl 4-methoxycinnamate (EHMC), a closely related UV filter, has been studied using density functional theory (DFT). The (E) isomer of EHMC was found to be more stable than the (Z) isomer by about 20 kJ mol^-1 in both gas and aqueous phases. The charge delocalization within the molecule was analyzed using natural charges and Wiberg bond indexes .
Chemical Reactions Analysis
The photodegradation of EHMC in the presence of reactive oxygen and chlorine species has been investigated, revealing the formation of chloro-substituted 4-methoxycinnamic acid (4-MCA), 4-methoxybenzaldehyde (4-MBA), and 4-methoxyphenol (4-MP). The reactions of these compounds with Cl2 and HOCl were found to be thermodynamically favorable .
Physical and Chemical Properties Analysis
The antimicrobial activity of Ethyl-p-methoxycinnamate has been measured, showing good antibacterial activity against several strains, with varying minimum inhibitory concentrations (MIC) depending on the organism . The dermatotoxicokinetics of EHMC, including its isomerization from (E) to (Z) in sunlight, has been studied in vivo, revealing that the difference in dermatotoxicokinetic parameters between the two isomers was not statistically significant .
Scientific Research Applications
-
- Application: Ethylene glycol is an important organic compound and chemical intermediate used in a large number of industrial processes such as energy, plastics, automobiles, and chemicals .
- Method: A variety of chemical systems have been explored for the synthesis of ethylene glycol, particularly via reaction processes derived from fossil fuels and biomass-based resources .
- Results: This compound has unique properties and versatile commercial applications, with significant advances in the prevalent synthesis and applications of ethylene glycol .
-
- Application: Ethylbenzene is an important intermediate in the production of polystyrene .
- Method: Ethylbenzene is produced through catalytic dehydrogenation, which gives hydrogen and styrene .
- Results: Ethylbenzene is a highly flammable, colorless liquid with an odor similar to that of gasoline. It’s important in the petrochemical industry as a reaction intermediate in the production of styrene, the precursor to polystyrene, a common plastic material .
-
- Application: Ethyl cellulose (EC) is derived from a nearly inexhaustible natural polymeric material, cellulose, and possesses properties such as nontoxicity, chemical stability, compressibility, hydrophobicity, and low cost . The polymer has been widely used in various applications such as drug delivery systems, personal care products, sensing systems, etc .
- Method: EC particles are produced using an emulsification-solvent evaporation method in the presence of different polysaccharide derivatives .
- Results: The particle size, surface morphology, supramolecular structure and surface properties of EC particles, prepared by an emulsion evaporation method can be effectively controlled by the type and concentration of used polysaccharide surfactant yielding spherical particles sizes from 170 nm to the micrometer level with smooth particle surfaces or remarkably a wrinkled surface morphology or “particle on particle” structures .
-
- Application: Ethylene oxide is a vital raw material with diverse applications, including the manufacture of products like polysorbate 20 and polyethylene glycol (PEG) that are often more effective and less toxic than alternative materials .
- Method: Ethylene oxide is produced industrially by direct oxidation of ethylene in the presence of a silver catalyst .
- Results: Ethylene oxide is a colorless and flammable gas with a faintly sweet odor. It is a cyclic ether and the simplest epoxide: a three-membered ring consisting of one oxygen atom and two carbon atoms .
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-8-10-6-4-5-7-11(10)14-2/h4-9H,3H2,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAFSLBAINHGTN-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201264009 | |
Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-o-methoxycinnamate | |
CAS RN |
24393-54-2, 33877-05-3 | |
Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (E)-o-methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl o-methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201264009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl (E)-o-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.